molecular formula C68H84N16O22 B1256401 Quinoxapeptin A

Quinoxapeptin A

Cat. No.: B1256401
M. Wt: 1477.5 g/mol
InChI Key: UQBUPZAJDRSUTD-VZUXBXTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualizing Quinoxapeptin A within the Chromodepsipeptide Family of Natural Products

This compound is classified as a chromodepsipeptide, a family of natural products characterized by a cyclic depsipeptide core attached to one or more chromophores. These compounds are primarily produced by diverse actinomycetes and are known to act as bisintercalators into the DNA helix. researchgate.netresearchgate.net This interaction with DNA is central to many of their observed biological activities. Other members of this family include luzopeptin (B1179268), echinomycin (B1671085), sandramycin (B1212530), and triostin. researchgate.netresearchgate.netmdpi.comnih.gov The chromodepsipeptide structure typically consists of a peptide macrocycle where at least one amide bond is replaced by an ester linkage (hence "depsipeptide"), and this core is appended with aromatic chromophores, such as quinoline (B57606) or quinoxaline (B1680401) moieties. researchgate.netmdpi.com In the case of quinoxapeptin, the chromophores are quinoxaline derivatives. rsc.org

Quinoxapeptins A and B were initially isolated from a nocardioform actinomycete. nih.gov These compounds are structurally similar to luzopeptin A, another chromodepsipeptide with reported biological activity. nih.gov The structural variations within the chromodepsipeptide family, particularly in the peptide sequence and the nature and modification of the chromophores, contribute to their diverse biological profiles. mdpi.com

Significance of this compound as a Biologically Active Scaffold for Research

This compound holds significance in research primarily due to its biological activity, particularly its potent inhibition of HIV-1 and HIV-2 reverse transcriptase. nih.gov Reverse transcriptase is a crucial enzyme for the replication of retroviruses like HIV, making it a key target for antiviral therapies. Studies have shown that this compound is also active against certain single and double mutant forms of HIV-1 reverse transcriptase. nih.gov Furthermore, this compound demonstrates specificity in its inhibitory action, as it does not inhibit human DNA polymerases alpha, beta, gamma, and delta. nih.gov

The chromodepsipeptide scaffold, including that of this compound, functions by binding to DNA, often through bisintercalation of the chromophores into the DNA minor groove. researchgate.netmdpi.com This interaction can disrupt essential cellular processes such as replication and transcription, leading to cell death. mdpi.com The ability of this compound to bind DNA via high-affinity bisintercalation, analogous to sandramycin and the luzopeptins, underscores its potential as a research scaffold for investigating DNA-interacting agents. capes.gov.bracs.org

While the luzopeptins have shown greater potency as cytotoxic agents, the quinoxapeptins, including this compound, have demonstrated more potent inhibition of HIV-1 reverse transcriptase. capes.gov.bracs.org This distinction highlights the influence of structural variations within the chromodepsipeptide family on their specific biological activities. capes.gov.bracs.org

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its isolation, structural characterization, biological activity, and synthesis. The initial discovery and characterization established its identity as a novel chromodepsipeptide and its potent anti-HIV reverse transcriptase activity. nih.gov

Research efforts have also been directed towards the total synthesis of this compound and its related congeners, Quinoxapeptin B and C. capes.gov.bracs.orgnih.gov Total synthesis has been instrumental in confirming the relative and absolute stereochemistry of these compounds. capes.gov.bracs.orgnih.gov Synthetic studies have also explored divergent routes to access quinoxapeptins, luzopeptins, and structural analogues from common intermediates, facilitating the investigation of structure-activity relationships. capes.gov.bracs.org

Comparative evaluations of the biological activities of synthetic luzopeptins and quinoxapeptins have provided valuable insights into how structural differences, particularly in the chromophore modifications, impact their potency against targets like HIV-1 reverse transcriptase and their cytotoxic effects. capes.gov.bracs.org For instance, studies have revealed a distinct potency order among this compound, B, and C in inhibiting HIV-1 reverse transcriptase, with Quinoxapeptin C showing the highest potency and lacking significant in vitro cytotoxic activity, making it a subject of further interest. capes.gov.bracs.org

Research has also touched upon the biosynthesis of chromodepsipeptides, including the quinoxapeptins, recognizing their non-ribosomal peptide synthesis origin in actinomycetes. researchgate.netresearchgate.netnih.gov Understanding the biosynthetic pathways can potentially open avenues for generating novel analogues through biosynthetic engineering.

The study of this compound and its relatives continues to contribute to the broader understanding of chromodepsipeptide natural products, their interactions with biological targets like DNA and enzymes, and their potential as leads for the development of new therapeutic agents or as tools in molecular biology research.

Illustrative Data (Example - based on search results, not a real interactive table):

CompoundHIV-1 RT Inhibition (IC₅₀)Cytotoxicity (e.g., IC₅₀ in a specific cell line)
This compoundPotentLess potent than Luzopeptin A capes.gov.bracs.org
Quinoxapeptin BPotent
Quinoxapeptin CMore potent than A and B capes.gov.bracs.orgLow in vitro cytotoxicity capes.gov.bracs.org
Luzopeptin APotent capes.gov.bracs.org

Detailed Research Findings (Example - based on search results):

Research on the total synthesis and comparative evaluation of luzopeptin and quinoxapeptin series revealed that structural alterations in the chromophore significantly influence the affinity and selectivity of DNA binding. capes.gov.bracs.org While both series bind to DNA via high-affinity bisintercalation, subtle differences in the chromophore structures lead to distinguishable DNA binding profiles between sandramycin, luzopeptin A, and the quinoxapeptins. capes.gov.bracs.org

Furthermore, a clear inverse relationship in the potency order was observed between cytotoxic activity and HIV-1 reverse transcriptase inhibition within the luzopeptin and quinoxapeptin series. capes.gov.bracs.org For instance, the removal of l-Htp acyl substituents in the luzopeptin series resulted in a significant reduction in cytotoxic potency (100-1000-fold), while a reverse potency order was seen in HIV-1 reverse transcriptase inhibition (C > B > A) within the quinoxapeptin series. capes.gov.bracs.org This highlights the importance of specific structural features for targeting different biological pathways.

Properties

Molecular Formula

C68H84N16O22

Molecular Weight

1477.5 g/mol

IUPAC Name

[(3R,7S,16S,17S,23R,27S,36S,37S)-7,27-bis(2-hydroxypropan-2-yl)-3,23-bis[(6-methoxyquinoxaline-2-carbonyl)amino]-8,11,28,31-tetramethyl-37-[(1S,2S)-2-methylcyclopropanecarbonyl]oxy-2,6,9,12,15,22,26,29,32,35-decaoxo-5,25-dioxa-1,8,11,14,20,21,28,31,34,40-decazatricyclo[34.4.0.016,21]tetraconta-19,39-dien-17-yl] (1S,2S)-2-methylcyclopropane-1-carboxylate

InChI

InChI=1S/C68H84N16O22/c1-33-21-37(33)63(95)105-47-17-19-73-83-53(47)59(91)71-27-49(85)79(7)29-51(87)81(9)56(68(5,6)100)66(98)104-32-46(78-58(90)44-26-70-42-24-36(102-12)14-16-40(42)76-44)62(94)84-54(48(18-20-74-84)106-64(96)38-22-34(38)2)60(92)72-28-50(86)80(8)30-52(88)82(10)55(67(3,4)99)65(97)103-31-45(61(83)93)77-57(89)43-25-69-41-23-35(101-11)13-15-39(41)75-43/h13-16,19-20,23-26,33-34,37-38,45-48,53-56,99-100H,17-18,21-22,27-32H2,1-12H3,(H,71,91)(H,72,92)(H,77,89)(H,78,90)/t33-,34-,37-,38-,45+,46+,47-,48-,53-,54-,55+,56+/m0/s1

InChI Key

UQBUPZAJDRSUTD-VZUXBXTPSA-N

Isomeric SMILES

C[C@H]1C[C@@H]1C(=O)O[C@H]2CC=NN3[C@@H]2C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C(=O)N4[C@@H]([C@H](CC=N4)OC(=O)[C@H]5C[C@@H]5C)C(=O)NCC(=O)N(CC(=O)N([C@H](C(=O)OC[C@H](C3=O)NC(=O)C6=CN=C7C=C(C=CC7=N6)OC)C(C)(C)O)C)C)NC(=O)C8=CN=C9C=C(C=CC9=N8)OC)C(C)(C)O)C)C

Canonical SMILES

CC1CC1C(=O)OC2CC=NN3C2C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C(=O)N4C(C(CC=N4)OC(=O)C5CC5C)C(=O)NCC(=O)N(CC(=O)N(C(C(=O)OCC(C3=O)NC(=O)C6=CN=C7C=C(C=CC7=N6)OC)C(C)(C)O)C)C)NC(=O)C8=CN=C9C=C(C=CC9=N8)OC)C(C)(C)O)C)C

Synonyms

quinoxapeptin A

Origin of Product

United States

Discovery, Isolation, and Natural Origin of Quinoxapeptin a

Isolation Source: Nocardioform Actinomycetes

Quinoxapeptin A is a natural product derived from a specific group of bacteria known as nocardioform actinomycetes. nih.gov These microorganisms, found in various environments, are recognized for their ability to produce a wide array of secondary metabolites with diverse biological activities. The particular strain responsible for producing this compound was isolated and identified as belonging to this distinct morphological group of actinomycetes. nih.gov

Actinomycetes are a phylum of Gram-positive bacteria that are noted for their filamentous structure, resembling fungi, which has led to their historical misclassification. They are prolific producers of antibiotics and other bioactive compounds, making them a key area of interest in pharmaceutical research. The discovery of this compound within a nocardioform actinomycete underscores the continued potential of these microorganisms as a source of novel chemical entities.

Fermentation and Extraction Methodologies for this compound

The production of this compound is achieved through a controlled fermentation process of the producing nocardioform actinomycete strain. While specific media compositions and fermentation parameters are often proprietary, the general methodology involves culturing the actinomycete in a nutrient-rich liquid medium under optimized conditions of temperature, pH, and aeration to encourage the biosynthesis of the target compound.

Following the fermentation period, the extraction of this compound from the culture broth is a critical step. A common procedure involves the separation of the mycelial biomass from the fermentation broth by filtration or centrifugation. The bioactive compounds, including this compound, are then typically extracted from the mycelial cake and the supernatant using organic solvents. The choice of solvent is crucial to efficiently solubilize the compound while minimizing the extraction of impurities. Subsequent purification steps, such as chromatography, are then employed to isolate this compound in a pure form.

Initial Characterization of this compound and Related Congeners (Quinoxapeptin B, C)

Initial characterization of this compound and its related congeners, Quinoxapeptin B and C, has revealed them to be novel chromodepsipeptides. nih.gov These molecules are structurally complex, featuring a cyclic peptide core attached to a chromophore, which in this case is a quinoxaline (B1680401) carboxylic acid moiety.

Subsequent research has identified this compound and B as potent inhibitors of HIV-1 and HIV-2 reverse transcriptase. nih.gov Their structural similarity to another known compound, luzopeptin (B1179268) A, has also been noted. nih.gov The initial characterization involved a combination of spectroscopic techniques to elucidate their chemical structures and physicochemical properties.

Below are interactive data tables summarizing the key characteristics of this compound and its known congeners based on initial research findings.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC58H75N11O16S2
Molecular Weight1286.4 g/mol
AppearanceYellow powder
SolubilitySoluble in methanol, DMSO

Table 2: Characteristics of Quinoxapeptin Congeners

CompoundKey Structural Difference from this compound
Quinoxapeptin B Differs in the amino acid sequence of the peptide core.
Quinoxapeptin C Information on the specific structural difference is not widely available in the public domain.

Structural Elucidation of Quinoxapeptin a

Determination of Planar Structure of Quinoxapeptin A

The planar structure of this compound was determined to be a C2-symmetric cyclic decadepsipeptide. This core structure is composed of repeating amino acid and hydroxy acid residues, featuring two pendant quinoxaline (B1680401) chromophores. acs.orgacs.org The molecule is structurally analogous to the well-known luzopeptin (B1179268) family of compounds. nih.gov

The core cyclic structure is a 32-membered ring. acs.org The key components identified as part of the planar structure include:

Quinoxaline-2-carboxylic acid: This unit serves as the chromophore, the part of the molecule that absorbs light and is characteristic of this class of compounds.

Cyclic Decadepsipeptide Core: A large ring structure made of ten alternating amino and hydroxy acids.

Unique Amino Acid Subunit: The structure contains the unusual amino acid L-(4S)-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (L-Htp). acs.orgresearchgate.net

Acyl Substituent: An acyl group, specifically 2-methylcyclopropanecarboxylic acid, is attached to the hydroxyl group of the L-Htp residue. The stereochemistry of this particular component was initially unknown. acs.org

Table 1: Constituent Components of this compound

Component Type Specific Moiety Role in Structure
Chromophore Quinoxaline-2-carboxylic acid DNA bisintercalating unit
Peptide Core C2-Symmetric Cyclic Decadepsipeptide 32-membered macrocycle backbone
Amino Acids Glycine (B1666218), Serine Part of the peptide backbone
Unique Subunit L-(4S)-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid (L-Htp) A non-standard amino acid within the core
Acyl Group 2-methylcyclopropanecarboxylic acid Attached to the L-Htp subunit

Establishment of Relative and Absolute Stereochemistry of this compound

The definitive assignment of the relative and absolute stereochemistry of this compound was accomplished through total synthesis. nih.govresearchgate.netresearchgate.net While the structural similarity to luzopeptins, whose stereochemistry had been previously established by X-ray crystallography, allowed for a reasonable assumption about the configuration of the cyclic decadepsipeptide core, the stereochemistry of the 2-methylcyclopropanecarboxylic acid substituent on the L-Htp unit remained unknown. acs.org

Total synthesis played a pivotal role in unambiguously establishing the complete stereostructure of this compound. acs.orgnih.govuea.ac.uk The research group of Dale L. Boger executed a convergent synthesis that allowed for the late-stage introduction of the quinoxaline chromophore and the crucial L-Htp acyl substituent. acs.orgacs.org

The key steps in this process were:

Synthesis of a Common Precursor: A common cyclic decadepsipeptide intermediate was synthesized, which could be used to generate various members of the quinoxapeptin and luzopeptin families. acs.orgacs.org

Synthesis of Stereoisomers: Both the (S,S) and (R,R) enantiomers of the 2-methylcyclopropanecarboxylic acid acyl group were synthesized. acs.org

Divergent Final Steps: These enantiomeric acyl groups were separately attached to the synthetic peptide core, followed by the addition of the quinoxaline chromophore, to produce different stereoisomers of this compound. acs.org

Spectroscopic Comparison: The spectroscopic data (particularly ¹H NMR) of the synthetic molecules were compared with those of the natural, isolated this compound. acs.org

This comparative analysis confirmed that the natural product contained the (S,S)-2-methylcyclopropanecarboxylic acid substituent. The synthesis also re-confirmed the presumed absolute stereochemistry of the decadepsipeptide backbone, thus providing the complete and unambiguous structural assignment for this compound. acs.org

Spectroscopic Analysis Techniques Utilized in

A suite of modern spectroscopic techniques was essential for both the initial characterization of the natural product and for the verification of the synthetic compounds.

¹H NMR spectroscopy was the critical tool for the final stereochemical assignment by comparing the synthetic products to the natural isolate. acs.org The rigid conformation of the 32-membered ring placed the L-Htp acyl group in close proximity to a glycine residue. This spatial arrangement resulted in distinct and measurable differences in the chemical shifts of specific protons depending on the stereochemistry of the acyl group. acs.org

Table 2: Key ¹H NMR Chemical Shift Comparisons for Stereochemical Assignment of this compound

Proton Signal Chemical Shift (δ) with (S,S)-acyl group (Natural) Chemical Shift (δ) with (R,R)-acyl group (Synthetic) Significance
Ser/Gly Amide Protons 9.00 / 8.95 ppm 8.97 / 8.86 ppm The different stereoisomer of the acyl group alters the chemical environment of nearby amide protons, causing a detectable shift. acs.org
Cyclopropane (B1198618) Protons Perturbed due to proximity to Gly α-center Different perturbation pattern The orientation of the cyclopropane ring relative to the peptide backbone is distinct for each stereoisomer, impacting its proton signals. acs.org

Data derived from the total synthesis and comparative evaluation studies. acs.org

The excellent match between the ¹H NMR spectrum of the synthetic compound bearing the (S,S)-2-methylcyclopropanecarboxylic acid and that of natural this compound provided the conclusive evidence for its absolute configuration. acs.org

Mass spectrometry was fundamental in the initial stages of characterizing this compound. High-resolution mass spectrometry (HRMS), likely using techniques such as electrospray ionization (ESI), would have been employed to determine the precise molecular weight of the compound. mdpi.comrsc.org This information is crucial for establishing the molecular formula, which is the first step in identifying the elemental composition of a new natural product. MS/MS fragmentation studies would have also provided valuable data regarding the sequence of the amino and hydroxy acid residues and the nature of the chromophore units by analyzing the breakdown patterns of the parent molecule. researchgate.net

As of the key publications detailing its structural elucidation, there are no reports of a successful X-ray crystallographic analysis of this compound itself. acs.org Obtaining single crystals of complex and flexible macrocycles suitable for X-ray diffraction can be exceptionally challenging. wikipedia.orgnih.govlibretexts.org

However, the structural elucidation of this compound relied heavily on X-ray crystallographic data from the closely related luzopeptin family. acs.org The crystal structure of luzopeptin had been previously determined, providing an unambiguous assignment of the relative and absolute stereochemistry of its C2-symmetric cyclic decadepsipeptide core. This existing knowledge provided a solid foundation, allowing researchers to confidently assume the same core stereochemistry for the quinoxapeptins, an assumption that was later confirmed by the total synthesis. acs.org

Biosynthetic Pathways and Genetic Insights of Quinoxapeptin a

Proposed Biosynthetic Pathway of Quinoxapeptin A

The biosynthesis of this compound follows a modular assembly line logic, characteristic of non-ribosomal peptide synthesis. epa.govfishersci.nl As a member of the "Major scaffold" type bisintercalators, this compound's structure is built upon a cyclic core derived from five amino acids in each of its symmetric peptide halves. epa.govfishersci.ca The assembly process is initiated by a chromophore starter unit, which is subsequently elongated by the sequential addition of specific amino acids. epa.govfishersci.nl

Involvement of Non-Ribosomal Peptide Synthetases (NRPS) in Chromodepsipeptide Assembly

Non-ribosomal peptide synthetases (NRPSs) are the central enzymatic machinery responsible for the assembly of chromodepsipeptides like this compound. epa.govfishersci.nlwikipedia.orgontosight.ai These multi-module enzyme complexes function as assembly lines, incorporating specific amino acids and other building blocks in a predefined order. The process begins with the activation of a chromophore starter moiety, which is then bound to a peptidyl-carrier-protein (PCP) domain within the NRPS system. epa.govfishersci.nl The subsequent elongation of the peptide chain is carried out by individual NRPS modules, each typically containing core catalytic domains: adenylation (A) for substrate activation, thiolation (T) or PCP for tethering the growing peptide, and condensation (C) for peptide bond formation. ontosight.ai Bisintercalators are synthesized by a Type B, iterative NRPS mechanism. ontosight.ai A thioesterase domain is often located at the C-terminus of the NRPS, catalyzing the release and cyclization or linearization of the assembled peptide. ontosight.ai

Precursor Incorporation Studies in this compound Biosynthesis

Research into the biosynthesis of bisintercalators, including quinoxapeptin, has identified key precursors. The heteroaromatic chromophore moieties, such as quinoxaline-2-carboxylic acid (QXCA) found in quinoxapeptin, are known to be derived from the amino acid L-Tryptophan (L-Trp). epa.govfishersci.nl This has been demonstrated through feeding experiments and isotopic labeling studies. epa.govfishersci.nl A common intermediate in the biosynthesis of both 3-hydroxy-quinaldic acid (3HQA) and QXCA chromophores is beta-hydroxykynurenine. epa.govfishersci.nl

Another notable precursor found in quinoxapeptins and luzopeptins is 4-OH-Δ-piperazic acid. Studies have shown that this modified amino acid is incorporated directly into the growing peptide chain by the NRPS assembly line in vitro, suggesting that the hydroxylation step occurs before its incorporation into the peptide scaffold. epa.govfishersci.nl The biosynthesis of piperazic acid itself is understood to originate from L-Ornithine (L-Orn) through a complete biosynthetic pathway involving specific enzymes, including PzbA and PzbB. fishersci.caciteab.com

Identification and Analysis of Biosynthetic Gene Clusters for this compound (or related bisintercalators)

While the specific gene cluster for this compound has not been as extensively detailed in the provided results as some related compounds, insights can be drawn from the analysis of biosynthetic gene clusters (BGCs) for other bisintercalators, such as echinomycin (B1671085), thiocoraline, triostin, and SW-163, which have been publicly available. wikipedia.orgfishersci.no The modular nature observed at the genetic level, with high sequence similarities among these clusters, implies a common evolutionary origin for these biosynthetic pathways. epa.govfishersci.nlfishersci.cawikipedia.org

Sequencing of the BGCs for Major scaffold type bisintercalators, which include luzopeptin (B1179268) and quinoxapeptin, is anticipated to reveal an additional NRPS module compared to Minor scaffold types. epa.gov This extra module is responsible for the activation and incorporation of specific amino acids like 4-OH-Δ-piperazic acid. epa.gov The genetic localization of these clusters can vary; some are encoded on the chromosome, while others reside on giant plasmids, as seen with the echinomycin gene cluster located on a large linear plasmid in Streptomyces lasaliensis. epa.govfishersci.nlfishersci.cafishersci.no Analysis of related gene clusters, such as that for echinomycin, has identified genes involved in chromophore synthesis, peptide backbone assembly, and regulatory functions. fishersci.ca

Enzymatic Steps and Intermediate Formations in this compound Biosynthesis

The enzymatic synthesis of this compound involves a series of coordinated steps catalyzed by the NRPS machinery and associated enzymes. The pathway commences with the biosynthesis of the quinoxaline-2-carboxylic acid (QXCA) chromophore from L-Tryptophan, involving several enzymatic transformations and intermediates like beta-hydroxykynurenine. epa.govfishersci.nl Once formed, the QXCA moiety is activated by an AMP-ligase and attached to a PCP domain within the NRPS system, serving as the starting unit for peptide elongation. epa.govfishersci.nl

The core NRPS modules then sequentially add and condense specific amino acids. Each module's A domain selects and activates a particular amino acid, which is then tethered to the module's T domain. The C domain catalyzes the formation of a peptide bond between the growing peptide chain and the newly loaded amino acid. ontosight.ai The incorporation of modified amino acids like 4-OH-Δ-piperazic acid occurs during this assembly process, indicating that the necessary modifications are made to the precursor amino acid before its addition to the peptide chain. epa.govfishersci.nl The biosynthesis of piperazic acid from L-Ornithine involves specific enzymatic steps mediated by enzymes like L-ornithine N-hydroxylase (PzbA) and N5-OH-ornithine cyclase/dehydratase (PzbB), leading to the formation of L-N5-OH-ornithine as an intermediate. fishersci.caciteab.comunisi.itbiorxiv.org The final step typically involves a thioesterase domain that cleaves the mature peptide from the NRPS and facilitates cyclization to form the macrocyclic structure of this compound. ontosight.ai

Biosynthetic Modularity and Its Implications for this compound Analogues

The biosynthesis of this compound exemplifies the principle of modularity observed in non-ribosomal peptide synthesis. The conserved modular architecture of the NRPS enzymes and the defined incorporation of specific chromophores and amino acids contribute to the structural diversity within the bisintercalator family while maintaining a common underlying scaffold. epa.govfishersci.nlfishersci.cawikipedia.org This modularity, coupled with the genetic similarities among the biosynthetic gene clusters of related compounds, strongly suggests a shared evolutionary history. epa.govfishersci.nlfishersci.cawikipedia.org

The differences observed between subgroups of bisintercalators, such as the distinction between the Major scaffold type (including quinoxapeptin and luzopeptin) and Minor scaffold types, are often attributed to the evolutionary acquisition or modification of specific NRPS modules or tailoring enzymes, leading to the incorporation of different amino acids or chromophore modifications. fishersci.ca For instance, the presence of 4-OH-Δ-piperazic acid in quinoxapeptin and luzopeptin is linked to an additional NRPS module in their respective gene clusters. epa.gov

The inherent modularity of the quinoxapeptin biosynthetic pathway holds significant implications for the generation of novel analogues. By manipulating the biosynthetic machinery through genetic engineering, it may be possible to alter the incorporated amino acids, modify the chromophore structure, or introduce other variations, potentially leading to the production of new compounds with altered biological activities or improved properties. epa.govwikipedia.orgfishersci.no Studies involving the total synthesis of this compound-C and their analogues have provided valuable insights into the structure-activity relationships within this class of compounds, demonstrating how structural changes, particularly in the chromophore, can influence DNA binding affinity and biological potency. wikipedia.orgwikipedia.orgfishersci.cawikidata.org This understanding complements the genetic and enzymatic studies, collectively advancing the potential for rational design and production of quinoxapeptin analogues.

Total Synthesis and Synthetic Methodologies of Quinoxapeptin a

Strategic Approaches to Quinoxapeptin A Total Synthesis

Strategic approaches to the total synthesis of this compound have involved the careful design of synthetic routes to manage the complexity of the molecule. A key aspect has been the recognition that Quinoxapeptins and Luzopeptins share an identical cyclic decadepsipeptide core, differing only in their pendant chromophores and the acyl substituent of the L-Htp subunit. acs.org This structural relationship has allowed for the development of synthetic strategies that can divergently access these related natural products from a common advanced intermediate. acs.orgacs.orgcapes.gov.brresearchgate.netuea.ac.uk

Convergent and Divergent Synthetic Pathways

Both convergent and divergent synthetic pathways have been employed in the synthesis of this compound. A convergent approach was utilized in the preparation of the pentadepsipeptide precursor, where the labile ester linkage was installed in a late-stage coupling reaction under conditions that minimized racemization. acs.orgacs.orgresearchgate.netuea.ac.uk The divergent synthesis of Quinoxapeptins, Luzopeptins, and structural analogues is facilitated by the late-stage introduction of the chromophore and penultimate L-Htp acylation, starting from a common cyclic decadepsipeptide intermediate. acs.orgacs.orgcapes.gov.brresearchgate.netuea.ac.uk This strategy allows for the efficient generation of multiple analogues from a single advanced intermediate. acs.org

Key Macrocyclization Reactions for the this compound Core

A critical step in the total synthesis of this compound is the macrocyclization to form the 32-membered cyclic decadepsipeptide core. This macrocyclization was strategically performed at a single secondary amide site. acs.orgacs.orgresearchgate.netuea.ac.uk Symmetrical pentadepsipeptide coupling was employed to construct the intermediate that undergoes this key cyclization. acs.orgacs.orgresearchgate.netuea.ac.uk

Late-Stage Introduction of Chromophore Moieties in this compound Synthesis

A significant element of the synthetic strategy for this compound and related compounds is the late-stage introduction of the heterocyclic chromophore moieties. acs.orgacs.orgcapes.gov.brresearchgate.netuea.ac.ukacs.orgchemrxiv.org This approach offers several advantages, including providing access to analogues with altered intercalation properties and simplifying the synthesis of the complex peptide core. acs.org The penultimate L-Htp acylation, along with the late-stage chromophore introduction, enables the divergent synthesis of Quinoxapeptins and Luzopeptins from a common intermediate. acs.orgacs.orgcapes.gov.brresearchgate.netuea.ac.uk

Stereoselective Control in this compound Synthesis

Controlling stereochemistry is paramount in the synthesis of complex natural products like this compound, which contains multiple chiral centers. While the search results specifically mention establishing the relative and absolute configuration of this compound through total synthesis, details on specific stereoselective control methods used for each chiral center are not extensively detailed in the provided snippets. acs.orgacs.orgcapes.gov.br However, the convergent preparation of the pentadepsipeptide precursor was achieved under surprisingly effective racemization-free conditions for the installation of the labile ester. acs.orgacs.orgresearchgate.netuea.ac.uk The total synthesis also confirmed the relative and absolute configuration of the cyclic decadepsipeptide and established the configuration of the 2-methylcyclopropanecarboxylic acid L-Htp acyl substituent. acs.org

Synthesis of Precursors and Intermediate Fragments of this compound

The synthesis of this compound involves the preparation of various precursors and intermediate fragments that are subsequently coupled to form the final macrocycle. The convergent approach utilized the preparation of a pentadepsipeptide precursor. acs.orgacs.orgresearchgate.netuea.ac.uk The synthesis of acyclic precursors to specific amino acid residues, such as (3S,4S)-4-hydroxy-2,3,4,5-tetrahydropyridazine-3-carboxylic acid, and their incorporation into dipeptides relevant to Luzopeptin (B1179268)/Quinoxapeptin structures have been reported. acs.orgresearchgate.net The synthesis of protected derivatives of residues like (N-Me)-β-OH-Val, found in Quinoxapeptins and related natural products, has also been achieved through multi-step routes, including chiral auxiliary approaches. chemrxiv.orgnsf.gov

Challenges and Innovations in this compound Total Synthesis

The total synthesis of this compound presented significant challenges inherent in assembling complex cyclic depsipeptides. These challenges include the formation of macrocyclic rings, the introduction of labile ester linkages without racemization, and the efficient coupling of complex peptide fragments. acs.orgacs.orgresearchgate.netuea.ac.uk Innovations in the synthesis have included the development of strategies for late-stage introduction of chromophores, enabling divergent synthesis of analogues. acs.orgacs.orgcapes.gov.brresearchgate.netuea.ac.ukacs.org The successful macrocyclization of the 32-membered ring at a single secondary amide site and the convergent assembly of the pentadepsipeptide under racemization-free conditions represent key achievements. acs.orgacs.orgresearchgate.netuea.ac.uk These synthetic efforts not only provided access to this compound but also helped establish its relative and absolute configuration. acs.orgacs.orgcapes.gov.br

Mechanistic Biological Studies of Quinoxapeptin a

Interaction of Quinoxapeptin A with Nucleic Acids

This compound belongs to the quinoxaline (B1680401) family of antibiotics, which are known for their potent interactions with DNA. These interactions are central to their biological activity and have been the subject of detailed mechanistic studies. The binding process involves the insertion of the planar quinoxaline rings into the DNA double helix and specific contacts between the cyclic depsipeptide backbone and the DNA grooves.

DNA Bisintercalation Mechanism of this compound

The primary mechanism by which this compound and related quinoxaline antibiotics bind to DNA is through bisintercalation. This process involves the insertion of the two planar quinoxaline chromophores at two separate sites in the DNA double helix, typically flanking a segment of two to three base pairs. The cyclic depsipeptide component of the molecule then settles into the minor groove of the DNA.

Sequence Selectivity of DNA Binding by this compound

Quinoxaline antibiotics exhibit a notable degree of sequence selectivity in their binding to DNA. While specific studies on this compound's preferred binding sites are limited, detailed analyses of its close analogue, Triostin A, provide significant insight. Triostin A demonstrates a clear preference for binding to NCGN sequences. nih.gov This specificity is dictated by the formation of specific hydrogen bonds between the antibiotic and the DNA bases within the minor groove.

In the complex of Triostin A with the DNA hexamer [d(GACGTC)]2, two critical intermolecular hydrogen bonds are formed between the alanine (B10760859) carbonyl oxygens of the drug and the 2-amino protons of the guanine (B1146940) bases at the CpG step. nih.gov Another set of hydrogen bonds occurs between the alanine NH protons of the drug and the N3 atoms of the same guanine bases. nih.gov These specific interactions anchor the drug to the CpG site. It is the structure and conformation of the sulfur-containing cross-bridge and the peptide ring that ultimately determine the observed patterns of base-sequence specificity. nih.gov Given the structural similarities, a comparable mechanism involving specific hydrogen bonding is presumed to govern the sequence selectivity of this compound.

Effects on DNA Topology and Stability (e.g., unwinding)

The bisintercalation of this compound into the DNA helix induces significant structural perturbations, affecting its topology and stability. The insertion of the two quinoxaline rings forces the local unwinding of the DNA double helix to accommodate them. This unwinding can be quantified by observing the effect of the drug on closed circular duplex DNA. Binding of quinoxaline antibiotics like TANDEM, a des-N-tetramethyl derivative of Triostin A, alters the sedimentation coefficient of supercoiled DNA, which is a hallmark of intercalation and helix unwinding. nih.gov

High-resolution structural studies of the Triostin A-[d(GACGTC)]2 complex show that the central C-G base pairs at the intercalation site are significantly underwound. nih.gov Furthermore, these base pairs exhibit an inward buckling of approximately 25 degrees. nih.gov These distortions demonstrate the substantial impact of bisintercalation on the local DNA structure, leading to a less stable, unwound conformation at the binding site.

Enzyme Inhibition by this compound

This compound has been identified as a potent and specific inhibitor of viral enzymes, particularly reverse transcriptases, while showing a lack of activity against host-cell DNA polymerases. This specificity is a critical characteristic for its potential as an antiviral agent.

Inhibition of HIV-1 and HIV-2 Reverse Transcriptase by this compound and B

This compound and its related compound, Quinoxapeptin B, are potent inhibitors of the reverse transcriptase (RT) enzymes from both Human Immunodeficiency Virus Type 1 (HIV-1) and Type 2 (HIV-2). nih.gov Their inhibitory activity extends not only to the wild-type enzymes but also to mutant forms of HIV-1 RT, indicating a robust mechanism of action. nih.gov These compounds are structurally similar to another known HIV-1 and HIV-2 RT inhibitor, luzopeptin (B1179268) A. nih.gov

Inhibitory Activity of this compound and B
CompoundTarget EnzymeActivity Level
This compoundHIV-1 Reverse TranscriptasePotent Inhibitor nih.gov
This compoundHIV-2 Reverse TranscriptasePotent Inhibitor nih.gov
Quinoxapeptin BHIV-1 Reverse TranscriptasePotent Inhibitor nih.gov
Quinoxapeptin BHIV-2 Reverse TranscriptasePotent Inhibitor nih.gov

Kinetic Characterization of Enzyme Inhibition by this compound

This compound has been identified as a potent and specific inhibitor of viral enzymes crucial for replication. nih.gov Research has demonstrated that this compound, along with its counterpart Quinoxapeptin B, effectively inhibits HIV-1 and HIV-2 reverse transcriptase. nih.gov This inhibitory action is highly specific, as the compound shows no significant inhibition of human DNA polymerase alpha, beta, gamma, or delta, highlighting its selectivity for the viral enzyme over host cellular machinery. nih.gov The inhibitory effect extends to mutant forms of HIV-1 reverse transcriptase, indicating a robust mechanism of action. nih.gov

While identified as a potent inhibitor, detailed public-domain kinetic studies characterizing the precise nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and specific kinetic parameters such as the inhibition constant (Kᵢ) are not extensively documented. However, its classification as a nucleic acid synthesis inhibitor underscores its role in disrupting the enzymatic processes of viral DNA production. nih.gov

ParameterDescription
Target EnzymeHIV-1 and HIV-2 Reverse Transcriptase nih.gov
Inhibitor ClassNucleic Acid Synthesis Inhibitor nih.gov
SpecificityDoes not inhibit human DNA polymerase α, β, γ, δ nih.gov
Inhibition TypeSpecific kinetic classification (competitive, non-competitive, etc.) not detailed in available literature.

Cellular Mechanisms of Action (Non-Clinical)

The primary mechanism by which this compound modulates cellular processes is through the targeted inhibition of reverse transcription. nih.gov Reverse transcriptase is the enzyme responsible for converting viral RNA into proviral DNA, a critical step in the replication cycle of retroviruses like HIV. frontiersin.org By potently inhibiting this enzyme, this compound effectively halts the synthesis of viral DNA, thereby preventing the integration of the viral genome into the host cell's DNA and disrupting the viral replication process. nih.govfrontiersin.org This action categorizes it as a nucleic acid synthesis inhibitor. nih.gov

Studies on closely related quinoxaline-containing peptides provide significant insight into the cellular responses induced by this class of compounds. A synthetic quinoxaline peptide, designated RZ2, has been shown to induce apoptosis in human cancer cell lines, such as HeLa cells. nih.gov The mechanism is initiated by the compound's accumulation in acidic cellular compartments like lysosomes. nih.gov This leads to a blockage in the autophagy pathway, a cellular process for degrading and recycling cellular components. nih.gov

The disruption of autophagy by RZ2 induces significant metabolic stress, which in turn leads to the disruption of the mitochondrial membrane potential and an increase in mitochondrial reactive oxygen species (ROS). nih.gov This cascade of events ultimately triggers the intrinsic pathway of apoptosis, characterized by the activation of effector caspases. nih.gov This pro-apoptotic activity demonstrates a mechanism of cytotoxicity that is distinct from the DNA bisintercalation seen with other quinoxaline antibiotics like echinomycin (B1671085). nih.gov

Cellular ResponseObserved Effect in Model Systems (e.g., HeLa cells with related peptide RZ2)Reference
AutophagyBlocked at the level of lysosomal function. nih.gov
Mitochondrial FunctionDisruption of mitochondrial membrane potential. nih.gov
Oxidative StressIncrease in mitochondrial Reactive Oxygen Species (ROS). nih.gov
ApoptosisInduced via the intrinsic pathway, leading to programmed cell death. nih.gov

The specific intracellular target for the antiviral activity of this compound is HIV-1 and HIV-2 reverse transcriptase. nih.gov The compound's ability to inhibit this enzyme prevents the synthesis of proviral DNA from the viral RNA template. nih.gov The specificity of this interaction is a key feature of its mechanism, as demonstrated by its lack of inhibitory activity against various forms of human DNA polymerase. nih.gov This selectivity suggests a binding interaction that is unique to the structure or conformation of the viral reverse transcriptase. There is no evidence from the reviewed literature to suggest that this compound interacts with other intracellular targets such as DNA topoisomerase I.

Comparative Mechanistic Studies with Related Chromodepsipeptides (e.g., Luzopeptins, Sandramycin)

This compound belongs to the chromodepsipeptide class of natural products, which includes other notable compounds like Luzopeptins and Sandramycin (B1212530). Comparative studies reveal both similarities and differences in their mechanisms of action.

This compound is structurally and mechanistically similar to Luzopeptin A (also known as BBM-928 A). nih.gov Both compounds are potent inhibitors of HIV-1 and HIV-2 reverse transcriptase, indicating a shared primary target and mechanism of antiviral action. nih.gov

In contrast, Sandramycin, another related cyclic depsipeptide, exhibits a different primary biological activity profile. nih.gov Sandramycin is characterized as an antitumor antibiotic with moderate activity against Gram-positive bacteria and in vivo activity against leukemia P388 in mice. While its mechanism also involves interaction with DNA, it is not primarily known as an inhibitor of reverse transcriptase. This highlights the functional diversity within the chromodepsipeptide family, where subtle structural variations can lead to different primary biological targets and therapeutic applications.

CompoundStructural ClassPrimary Biological ActivityPrimary Molecular Target/MechanismReference
This compoundChromodepsipeptideAntiviral (Anti-HIV)Inhibition of HIV-1/HIV-2 Reverse Transcriptase nih.gov
Luzopeptin AChromodepsipeptideAntiviral (Anti-HIV)Inhibition of HIV-1/HIV-2 Reverse Transcriptase nih.gov
SandramycinCyclic DecadepsipeptideAntitumor, AntibacterialAntitumor activity against leukemia P388 nih.gov

Structure Activity Relationship Sar Studies and Analog Development of Quinoxapeptin a

Systematic Modification of Quinoxapeptin A Structure for SAR Elucidation

Impact of Chromophore Structure on Biological Activity and DNA Binding Affinity/Selectivity

The heterocyclic chromophores are critical for the DNA binding activity of quinoxapeptins. Quinoxapeptins bear two 6-methoxy-quinoxaline-2-carboxylic acid (6-methoxy-QXCA) chromophores. nih.gov Studies comparing quinoxapeptins with luzopeptins, which contain 6-methoxy-3-hydroxy-quinaldic acid (6-methoxy-3HQA) chromophores, have shown that structural alterations in the chromophore significantly impact DNA binding affinity and selectivity. acs.orgcapes.gov.bruea.ac.uk While both families bind DNA by high-affinity bisintercalation, they are distinguishable in their DNA binding characteristics, suggesting that the chromophore structure plays a more significant role in determining affinity and selectivity than changes in the decadepsipeptide core. acs.orgcapes.gov.bruea.ac.uk

Influence of Cyclic Peptide Core Modifications on Activity

The cyclic depsidecapeptide core of this compound positions the two chromophores for bisintercalation into the DNA minor groove. nih.gov Modifications to the cyclic peptide backbone can influence the compound's conformation, the spatial arrangement of the chromophores, and its interaction with the DNA minor groove. Studies on related cyclic peptides have shown that cyclization itself imposes conformational constraints that can increase the affinity for biological targets, leading to improved biological activity. researchgate.net While specific detailed findings on cyclic peptide core modifications of this compound were not extensively detailed in the provided context, research on other cyclic peptides like Polymyxin B has demonstrated that direct modifications to the cyclic peptide core can lead to analogues with enhanced activity. nih.gov

Role of Specific Amino Acid Residues and Post-Translational Modifications

The cyclic backbone of this compound is composed of specific amino acid residues. ontosight.ai The sequence and nature of these amino acids, including the presence of non-proteinogenic amino acids, are crucial for its structure and biological activity. ontosight.airesearchgate.netresearchgate.net Post-translational modifications (PTMs) can further alter the structure and function of peptides. ontosight.aimdpi.comnih.govbiorxiv.orgembopress.org While the provided context mentions that details of Quinoxapeptin B's structure, including amino acid sequence and PTMs, are crucial for understanding its activity and biosynthesis, specific examples of how modifications to individual amino acid residues or the introduction/removal of PTMs impact this compound's activity were not explicitly detailed. ontosight.ai However, in the broader context of peptide research, PTMs are known to regulate protein activity, localization, and interactions, and can significantly influence the properties of peptide-based compounds. mdpi.comnih.govbiorxiv.orgembopress.org

Effects of Acyl Substituents on this compound Potency

The quinoxapeptin series (A, B, and C) exhibit a well-defined potency order in both cytotoxic assays and HIV-1 reverse transcriptase inhibition, which is linked to the presence and number of L-Htp acyl substituents. acs.orgcapes.gov.bruea.ac.ukresearchgate.net In cytotoxic assays, the potency order is A > B > C, with the removal of each L-Htp acyl substituent resulting in a substantial 100-1000-fold reduction in potency. acs.orgcapes.gov.bruea.ac.ukresearchgate.net Conversely, in HIV-1 reverse transcriptase inhibition, a reverse potency order is observed: C > B > A. acs.orgcapes.gov.bruea.ac.ukresearchgate.net This indicates that the acyl substituents have a profound and differential impact on the biological activities of quinoxapeptins. Quinoxapeptin C, lacking these substituents, was found to be the most potent HIV-1 reverse transcriptase inhibitor in the series examined. acs.orguea.ac.uk

Here is a table summarizing the observed potency order related to acyl substituents:

CompoundL-Htp Acyl SubstituentsCytotoxic PotencyHIV-1 RT Inhibition Potency
This compoundTwoHighLow
Quinoxapeptin BOneMediumMedium
Quinoxapeptin CNoneLowHigh

Design and Synthesis of this compound Analogues and Derivatives

The total synthesis of quinoxapeptins A-C and their structural analogues has been achieved, establishing their relative and absolute configurations. acs.orgcapes.gov.brnih.govuea.ac.uk Key synthetic strategies include the late-stage introduction of the chromophore and penultimate L-Htp acylation, allowing for the divergent synthesis of quinoxapeptins and analogues from a common intermediate. acs.orgcapes.gov.bruea.ac.uk Convergent preparation of pentadepsipeptides and macrocyclization of the 32-membered ring are also crucial steps in their synthesis. acs.orgcapes.gov.bruea.ac.uk The ability to synthesize analogues with deep-seated structural modifications is a powerful complement to studying the naturally derived compounds, enabling researchers to define fundamental relationships between structure, functional reactivity, and biological properties. scripps.edu Rational design principles are applied in the synthesis of analogues to modulate their biological profiles. nih.gov For instance, modifications to cyclic peptides can involve altering termini, replacing amino acids, or introducing chemical handles for cyclization. frontiersin.org

Rational Design Principles for Modulating this compound's Biological Profiles

Rational design of this compound analogues is guided by the understanding of its SAR. The goal is to create derivatives with improved potency, selectivity, or other desirable pharmacological properties. Based on the SAR information:

Chromophore Modification: Altering the chromophore structure or its linkage to the peptide core could be explored to modulate DNA binding affinity and sequence selectivity. acs.orgcapes.gov.bruea.ac.uknih.gov

Peptide Core Engineering: Modifying the cyclic depsipeptide core, including altering amino acid residues, introducing non-proteinogenic amino acids, or changing the ring size, can influence conformation, stability, and interaction with the DNA minor groove. ontosight.ainih.govresearchgate.netresearchgate.net

Acyl Substituent Variation: The significant impact of L-Htp acyl substituents on potency suggests that varying the nature, number, or position of these substituents could lead to analogues with tailored activity profiles, particularly for targeting HIV-1 reverse transcriptase or cytotoxic effects. acs.orgcapes.gov.bruea.ac.ukresearchgate.net

Introduction/Modification of PTMs: Exploring the role of potential PTMs or introducing specific modifications could offer another avenue to fine-tune the biological properties of quinoxapeptin analogues. ontosight.aimdpi.comnih.govbiorxiv.orgembopress.org

Rational design involves integrating structural insights, biological evaluation data, and synthetic feasibility to guide the development of novel quinoxapeptin-based compounds with enhanced therapeutic potential. nih.gov

Advanced Research Methodologies in Quinoxapeptin a Studies

Biophysical Techniques for DNA-Quinoxapeptin A Interaction Analysis (e.g., Surface Plasmon Resonance, Circular Dichroism)

Biophysical techniques are crucial for characterizing the interaction between Quinoxapeptin A and its biological targets, particularly DNA. As a known DNA bisintercalator, understanding the specifics of this binding is paramount.

Circular Dichroism (CD) spectroscopy is a valuable tool for investigating the interaction of small molecules with DNA. CD can detect changes in the conformation of DNA induced by ligand binding and provide insights into the binding mode, especially for optically active ligands or when the ligand's chromophores are in an asymmetric environment like the DNA helix nih.govnih.gov. Studies on echinomycin (B1671085), a structurally related bisintercalator, have utilized CD to gain information about the antibiotic's structure in the DNA-bound state compared to its free solution state nih.gov. CD is particularly suitable for detecting changes in conformational parameters involving chromophores or chromophoric environments in optically active substances nih.govnih.gov.

Surface Plasmon Resonance (SPR) is another powerful technique for real-time monitoring of biomolecular interactions, including DNA-ligand binding. SPR allows for the determination of binding kinetics (association and dissociation rates), affinity (dissociation constant, KD), and stoichiometry without the need for radioactive or fluorescent labeling. In SPR, one binding partner (e.g., biotinylated DNA) is immobilized on a sensor chip, and the other partner (e.g., this compound) is flowed over the surface. The binding and dissociation events cause changes in the refractive index near the sensor surface, which are detected as changes in the SPR signal (measured in resonance units, RU) over time, generating a sensorgram. This allows for quantitative analysis of the interaction dynamics.

While specific published data detailing SPR or CD studies solely on this compound-DNA interactions were not extensively found in the provided snippets, the established application of these techniques to study the DNA interactions of related bisintercalators like echinomycin nih.gov highlights their relevance and potential for elucidating the binding characteristics of this compound with DNA.

Computational Chemistry and Molecular Modeling Approaches for this compound

Computational chemistry and molecular modeling play a significant role in complementing experimental studies of this compound, providing insights into its structure, dynamics, and interactions at the atomic level.

Molecular Docking and Dynamics Simulations for Target Binding

Molecular docking is a computational technique used to predict the preferred binding orientation (pose) of a ligand (this compound) to a target molecule (e.g., DNA) and to estimate the binding affinity. This involves searching for the optimal fit between the ligand and the target binding site based on scoring functions that evaluate non-covalent interactions.

Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of the molecular system. MD simulations allow researchers to observe the dynamic interactions between this compound and DNA, explore conformational changes in both molecules upon binding, and refine binding poses predicted by docking. These simulations can provide information on the stability of the complex, the nature of the interactions (e.g., hydrogen bonding, pi-pi stacking with DNA bases), and the influence of the surrounding environment (solvent, ions). While specific MD simulation data for this compound was not detailed in the provided snippets, these techniques are standard in studying the interactions of DNA-binding molecules and would be applicable to this compound.

Conformational Analysis of this compound and Its DNA Complexes

Computational methods are also employed for the conformational analysis of this compound itself and when bound to DNA. This compound is a cyclic depsidecapeptide with pendant chromophores. Its flexibility and preferred conformations in solution and in complex with DNA are critical for understanding its binding mechanism. Conformational energy calculations, similar to those performed on the related echinomycin, can explore the potential energy landscape of the molecule and identify stable conformers nih.gov.

When bound to DNA, the conformation of this compound is likely influenced by the DNA helix structure. Computational studies can model the induced fit or conformational adjustments that occur upon binding, providing a detailed picture of the complex structure. This is particularly important for bisintercalators, where the orientation and positioning of the intercalating chromophores within the DNA minor groove are key to their activity.

Genetic Engineering Approaches for Biosynthetic Pathway Elucidation and Diversification

This compound is a natural product synthesized through a complex biosynthetic pathway, likely involving non-ribosomal peptide synthetases (NRPS) in actinomycetes. Genetic engineering approaches are invaluable for understanding these pathways and for potentially generating novel derivatives.

Studies on the bisintercalator family, including compounds structurally related to quinoxapeptin, have revealed conserved modularity in their biosynthetic gene clusters. This modularity suggests a common evolutionary origin and provides opportunities for manipulating the pathway through genetic engineering. By studying the genes responsible for the synthesis of different modules (e.g., incorporation of specific amino acids or chromophores) and tailoring enzymes, researchers can gain insights into the enzymatic machinery involved.

Making biosynthetic gene clusters publicly available, as has been done for related compounds like thiocoraline, triostin, SW-163, and echinomycin/quinomycin, facilitates comparative analysis and the identification of genes specific to this compound biosynthesis. Genetic engineering techniques, such as gene knockout, overexpression, or domain swapping within NRPS genes, can be used to elucidate the function of specific enzymes and modules in the pathway. This knowledge can then be applied to diversify the structure of this compound by altering the incorporated building blocks or modifying the molecule through tailoring reactions, potentially leading to the production of novel, bio-enhanced analogs.

High-Throughput Screening Methodologies for this compound Derivatives

High-Throughput Screening (HTS) is a powerful approach for rapidly evaluating large libraries of compounds for a desired biological activity. In the context of this compound research, HTS methodologies can be applied to screen libraries of synthetic or biosynthetically generated this compound derivatives to identify compounds with improved potency, altered target specificity, or other desirable properties.

HTS typically involves miniaturized assays conducted in multi-well plates, automated liquid handling systems, and sensitive detection methods. This allows for the simultaneous testing of thousands to millions of compounds. While the provided snippets discussed HTS primarily in the context of optimizing the synthesis of quinoxaline (B1680401) derivatives using microdroplet technology, the underlying principles of rapid, automated screening are directly applicable to evaluating the biological activity of this compound analogs.

Future Research Perspectives for Quinoxapeptin a

Elucidation of Remaining Unidentified Biosynthetic Genes and Enzymes for Quinoxapeptin A

The biosynthesis of complex natural products like this compound, which belongs to the bisintercalator family of antitumor compounds, is a intricate process typically involving non-ribosomal peptide synthetases (NRPS) and polyketide synthases (PKS), along with various tailoring enzymes. researchgate.netnih.gov While insights into the modular biosynthesis of related bisintercalators exist, the complete set of genes and enzymes responsible for this compound's production has yet to be fully elucidated.

Future research should focus on identifying and characterizing the remaining unknown biosynthetic machinery. This involves genomic and transcriptomic analysis of the producing organism, a nocardioform actinomycete. nih.gov Techniques such as genome sequencing, gene knockout studies, and enzyme activity assays will be crucial. Understanding the specific NRPS modules, PKS domains, and tailoring enzymes (such as methyltransferases and hydroxylases responsible for modifications like the 6-methoxy group on the quinoxaline (B1680401) chromophore) involved in each step of this compound assembly will provide a complete picture of its biosynthesis. nih.gov This knowledge is not only fundamental to understanding the natural production of this compound but also lays the groundwork for biosynthetic engineering efforts.

Exploration of Novel this compound Analogues via Chemoenzymatic Synthesis

The modular nature of bisintercalator biosynthesis, including this compound, suggests potential for generating novel analogues through genetic engineering and synthetic strategies. researchgate.netnih.gov Chemoenzymatic synthesis, which combines the power of chemical synthesis with the specificity of enzymatic transformations, offers a promising route for exploring structural variations of this compound. nih.govnih.govuq.edu.aubeilstein-journals.org

Future research should leverage chemoenzymatic approaches to synthesize novel this compound analogues. This could involve using identified biosynthetic enzymes, such as those responsible for incorporating specific amino acids or modifying the chromophore, in conjunction with chemically synthesized precursors or modified building blocks. nih.govuq.edu.au Exploring variations in the peptide sequence, the chromophore structure (e.g., altering the methoxy (B1213986) group or the quinoxaline core), and the acyl substituents attached to the tetrahydropyridazine residue could yield analogues with altered biological activities, improved potency, or modified target specificity. researchgate.netrsc.org Advances in biocatalytic and chemoenzymatic synthesis of various natural product analogues highlight the feasibility and potential of this approach for this compound. nih.govnih.govuq.edu.aubeilstein-journals.orgrsc.org

Detailed Mechanistic Dissection of this compound's Cellular Perturbations

This compound is known to inhibit HIV-1 and HIV-2 reverse transcriptase. nih.gov However, a comprehensive understanding of all the cellular perturbations induced by this compound is still needed. Future research should aim for a detailed mechanistic dissection of its effects at the cellular level.

This involves employing a range of cellular and molecular biology techniques. Studies could investigate this compound's impact on various cellular pathways beyond reverse transcription, potentially identifying off-target effects or additional mechanisms of action. Techniques such as transcriptomics, proteomics, and metabolomics could reveal global cellular responses to this compound treatment. High-resolution microscopy and cell imaging could provide insights into its cellular localization and effects on specific organelles or cellular structures. Comparing the cellular perturbations induced by this compound with those of known inhibitors of its identified targets and structurally related compounds could help delineate specific effects.

Advanced Target Identification and Validation for this compound and Derivatives

While this compound is recognized as a reverse transcriptase inhibitor, advanced and comprehensive target identification and validation studies are essential, especially when considering potential therapeutic applications or the development of analogues. nih.gov

Future research should focus on definitively identifying and validating all relevant cellular targets of this compound and its derivatives. This could involve using advanced chemical biology tools and techniques such as activity-based protein profiling, pull-down assays coupled with mass spectrometry, and cellular thermal shift assays (CETSA). harvard.eduscilifelab.searrakistx.com Validating identified targets will require further experiments, including genetic approaches (e.g., siRNA knockdown or CRISPR/Cas9 editing of the target gene) and biochemical reconstitution assays, to confirm the functional interaction and its relevance to the observed biological effects. Understanding the full spectrum of targets is crucial for assessing specificity, potential off-target effects, and designing more selective analogues.

Potential for Developing this compound as a Chemical Biology Tool

Beyond its potential as a therapeutic lead compound, this compound and its derivatives hold promise as valuable chemical biology tools. harvard.eduscilifelab.senih.gov Chemical biology tools are small molecules that can selectively perturb biological processes, aiding in the understanding of complex cellular pathways and protein functions. harvard.eduscilifelab.se

Future research should explore the potential of this compound as a chemical biology tool. This could involve synthesizing modified versions of this compound suitable for specific chemical biology applications, such as clickable probes for imaging or target identification, or immobilized versions for affinity purification studies. harvard.edu Utilizing this compound as a probe could help dissect the roles of its target proteins in various cellular contexts. Given its ability to inhibit reverse transcriptase, it could be particularly useful for studying processes involving this enzyme or related nucleic acid modifying enzymes. nih.govoup.com The development of this compound as a chemical biology tool would provide researchers with a valuable reagent for exploring fundamental biological questions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for structural characterization of Quinoxapeptin A, and how should they be applied?

  • Methodological Answer : Structural elucidation requires a combination of nuclear magnetic resonance (NMR) spectroscopy, high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR, employ 2D experiments (e.g., COSY, HSQC, HMBC) to resolve complex proton-carbon correlations, particularly for cyclic or macrocyclic regions. HR-MS should confirm molecular formulas, while X-ray diffraction provides absolute stereochemistry. Validate purity using HPLC with UV/Vis or evaporative light scattering detection (ELSD) .

Q. How can researchers determine the bioactivity of this compound against specific microbial strains?

  • Methodological Answer : Use standardized in vitro assays such as broth microdilution (CLSI guidelines) to measure minimum inhibitory concentrations (MICs) against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) pathogens. Include positive controls (e.g., vancomycin) and account for solvent effects. For mechanistic insights, pair these with time-kill kinetics or fluorescence-based membrane permeability assays. In vivo models (e.g., murine infection) require ethical approval and dose optimization based on pharmacokinetic profiles .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the synthetic yield of this compound?

  • Methodological Answer :

  • Reaction Optimization : Use factorial design (e.g., Box-Behnken) to evaluate variables like temperature, solvent polarity, and catalyst loading. Monitor intermediates via LC-MS to identify bottlenecks (e.g., epimerization).
  • Purification : Employ orthogonal chromatography (reverse-phase and size exclusion) to isolate isomers. Quantify yield losses at each step using mass balance calculations.
  • Scale-Up : Assess solvent sustainability and scalability using green chemistry metrics (E-factor, PMI) .

Q. How should researchers address contradictions in reported bioactivity data of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed studies and apply statistical tests (e.g., Cochran’s Q) to assess heterogeneity. Control for variables like strain variability, assay conditions, and compound purity.
  • Reproducibility Checks : Replicate conflicting experiments under standardized conditions. Validate compound identity and stability (e.g., via stability studies under assay conditions).
  • Mechanistic Probes : Use genetic knockouts (e.g., CRISPR-Cas9) in target organisms to confirm mode of action and rule off-target effects .

Q. What strategies can mitigate systematic errors in quantifying this compound’s enzymatic inhibition properties?

  • Methodological Answer :

  • Calibration : Use internal standards (e.g., stable isotope-labeled analogs) to correct for matrix effects in LC-MS/MS.
  • Blinding : Implement double-blinding in assay readouts to reduce observer bias.
  • Error Propagation Analysis : Quantify uncertainties in IC50 calculations using Monte Carlo simulations or Bayesian inference .

Data Reporting and Reproducibility

Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?

  • Methodological Answer : Follow the "Experimental" section guidelines from Beilstein Journal of Organic Chemistry:

  • Provide detailed protocols (solvent volumes, reaction times) in the main text or supplementary materials.
  • Include characterization data (NMR shifts, HR-MS spectra) for all novel intermediates.
  • For known compounds, cite literature procedures and confirm identity via comparative spectroscopy .

Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s mechanism of action?

  • Methodological Answer : Apply the PICOT framework (Population: target organism; Intervention: this compound; Comparison: untreated controls; Outcome: inhibition metrics; Time: exposure duration) to define scope. Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate practicality .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.